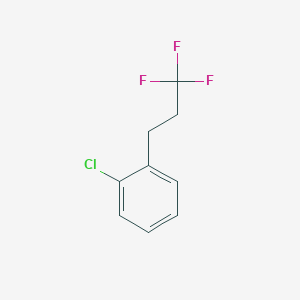

1-Chloro-2-(3,3,3-trifluoropropyl)benzene

Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine chemistry is a vital and revolutionary field in organic synthesis, with profound impacts on drug discovery, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com The inclusion of fluorine in an organic molecule dramatically alters its physical, chemical, and biological properties. numberanalytics.com This is largely due to fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry with a bond dissociation energy of approximately 485 kJ/mol. numberanalytics.comwikipedia.org

This strong C-F bond contributes to the high thermal and chemical stability of many fluorinated compounds. numberanalytics.comwikipedia.org Furthermore, the introduction of fluorine can modify properties such as lipophilicity and bioavailability, making these compounds highly valuable in the development of new pharmaceuticals and agrochemicals. numberanalytics.com While only about a dozen organofluorine compounds are known to occur naturally, their synthetic counterparts have become essential materials for modern society. worktribe.comnih.gov The synthesis of these compounds requires the construction of carbon-fluorine bonds, often using fluorine atoms derived from mineral sources like fluorspar. worktribe.com

Overview of Aryl Chlorides with Fluorinated Alkyl Chains in Academic Inquiry

Aryl chlorides, organic compounds where a chlorine atom is directly bonded to an aromatic ring, are important intermediates in chemical synthesis. ncert.nic.in They serve as precursors in various reactions, including nucleophilic aromatic substitution, to create more complex molecules. researchgate.net For instance, the halide exchange ("halex") reaction can convert aryl chlorides into aryl fluorides, which are dominant motifs in pharmaceuticals and agrochemicals. nih.govacs.org The chlorine atom itself is a versatile substituent that can influence a molecule's electronic properties and has been shown to be a prevalent feature in pharmaceutical agents. chemrxiv.org

When an aryl chloride structure is combined with a fluorinated alkyl chain, the resulting molecule possesses a unique combination of properties. The fluorinated chain, as discussed, imparts stability and can modify the compound's biological and physical characteristics. numberanalytics.com The synthesis of molecules containing fluoroalkyl groups is a subject of significant research interest. nih.govnih.gov The combination of a reactive aryl chloride moiety with a property-modifying fluorinated alkyl chain makes these compounds valuable building blocks in academic and industrial research for creating novel materials and biologically active molecules.

Structural Context of 1-Chloro-2-(3,3,3-trifluoropropyl)benzene within Organic Chemistry Research

This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with two groups: a chloro group and a 3,3,3-trifluoropropyl group, positioned ortho to each other. The benzene ring itself is a hexagonal structure of six carbon atoms and six hydrogen atoms, with alternating double bonds. byjus.com

The properties and reactivity of the parent benzene ring are modified by its substituents. libretexts.org In this specific molecule:

The chloro group is an electron-withdrawing group that deactivates the benzene ring towards electrophilic aromatic substitution. However, it is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the ring.

The 3,3,3-trifluoropropyl group (-CH₂CH₂CF₃) is also an electron-withdrawing group due to the strong inductive effect of the three fluorine atoms on the terminal carbon. This group further deactivates the ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 96256-38-1 bldpharm.com |

| Molecular Formula | C₉H₈ClF₃ scbt.com |

| Molecular Weight | 208.61 g/mol scbt.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,3,3-trifluoropropylbenzene |

| Benzene |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(3,3,3-trifluoropropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJVRKDBGAHBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation Studies

Infrared (IR) Spectroscopy for Functional Group Identification

C-Cl and C-F Stretching Frequencies in the Trifluoropropyl Moiety

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz For 1-Chloro-2-(3,3,3-trifluoropropyl)benzene, the C-Cl and C-F bonds exhibit characteristic stretching frequencies.

The C-Cl stretch for an aryl chloride is typically observed in the fingerprint region of the IR spectrum, generally falling within the 850-550 cm⁻¹ range. libretexts.orglibretexts.org The precise position can be influenced by the substitution pattern on the benzene (B151609) ring.

The C-F stretches associated with the trifluoropropyl group (-CH₂CH₂CF₃) are expected to be strong and appear in the region of approximately 1400-1000 cm⁻¹. wpmucdn.com Due to the presence of three fluorine atoms on a single carbon, these absorptions are often intense and can appear as multiple bands resulting from symmetric and asymmetric stretching modes. A study on (3,3,3-trifluoropropyl)trimethoxysilane provides a reference for the vibrational assignments in molecules containing the trifluoropropyl group. nih.gov

| Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-Cl | Stretching | 850 - 550 | Medium to Strong |

| C-F | Stretching | 1400 - 1000 | Strong, often multiple bands |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. youtube.comchemguide.co.uk

Molecular Ion Peak Determination

The molecular formula for this compound is C₉H₈ClF₃. To determine the molecular ion peak, the monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁹F). fu-berlin.de

The calculated monoisotopic mass for the molecular ion [C₉H₈³⁵ClF₃]⁺ is 208.029 g/mol . In a mass spectrum, this would be observed as the peak with the highest mass-to-charge ratio (m/z), assuming the ion has a +1 charge. chemguide.co.uk High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the confident determination of the molecular formula. youtube.com

Isotopic Pattern Analysis for Halogen Content

The presence of chlorine is readily identified in a mass spectrum due to its distinct isotopic signature. libretexts.org Chlorine naturally exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). docbrown.info

This natural distribution results in a characteristic pattern for any chlorine-containing ion. The molecular ion of this compound will appear as two peaks:

M+ peak: The molecular ion containing ³⁵Cl at m/z ≈ 208.

M+2 peak: A smaller peak at m/z ≈ 210, corresponding to the molecular ion containing ³⁷Cl.

The relative intensity of the M+ peak to the M+2 peak will be approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom in the molecule. libretexts.org

| Ion | Isotope Composition | Approximate m/z | Relative Intensity |

| M⁺ | C₉H₈³⁵ClF₃ | 208 | ~100% (or 3) |

| [M+2]⁺ | C₉H₈³⁷ClF₃ | 210 | ~32% (or 1) |

Fragmentation Pathways Relevant to Trifluoropropyl Groups

Under electron ionization (EI), the molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. The analysis of these fragments provides clues to the molecule's structure. For this compound, several fragmentation pathways are plausible.

A common fragmentation for alkylbenzenes is benzylic cleavage , breaking the bond between the first and second carbons of the alkyl chain. This would result in the loss of a C₂H₂F₃ radical and the formation of a chlorotropylium ion or a related stabilized carbocation.

Another likely pathway involves cleavage within the propyl chain. Loss of the terminal -CF₃ group is common in compounds with trifluoromethyl moieties. Additionally, fragmentation can be initiated by the fluorine atoms, sometimes leading to rearrangements. Studies on the fragmentation of fluorinated derivatives and trifluoroacetyl derivatives of other molecules show complex pathways, including rearrangements and sequential losses of radicals and neutral fragments. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an analytical method used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and conformation.

As of this writing, a search of publicly available crystallographic databases reveals no published crystal structure for this compound. Therefore, experimental data on its solid-state conformation, crystal packing, and intermolecular interactions are not available.

Integrated Spectroscopic Approaches for Comprehensive Structural Assignments

The unambiguous structural confirmation of this compound relies on the synergistic use of multiple spectroscopic techniques. While each method provides valuable data, their combined interpretation offers a comprehensive and definitive structural assignment.

The process typically begins with mass spectrometry , which establishes the molecular formula (C₉H₈ClF₃) through high-resolution mass determination and confirms the presence of one chlorine atom via isotopic pattern analysis. nih.gov

Next, infrared spectroscopy corroborates the presence of key functional groups. It would confirm the aromatic ring, the C-Cl bond, and the C-F bonds of the trifluoropropyl group, aligning with the proposed structure. nih.gov

Together, the information from MS (what is the formula and what are the pieces) and IR (what functional groups are present) allows for a confident assignment of the structure of this compound.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Aromatic Moiety

The reactivity of the benzene (B151609) ring in 1-Chloro-2-(3,3,3-trifluoropropyl)benzene is significantly influenced by its two substituents: the chloro group and the 3,3,3-trifluoropropyl group. These groups modulate the electron density of the aromatic ring and direct the regiochemical outcome of substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for benzene and its derivatives. masterorganicchemistry.com The rate and regioselectivity of EAS on this compound are governed by the electronic properties of the existing substituents.

Both the chlorine atom and the 3,3,3-trifluoropropyl group are considered deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.comstackexchange.comechemi.com This deactivation stems from the electron-withdrawing inductive effect (-I) of both substituents, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. numberanalytics.comquora.com

The directing effects of these two groups are conflicting. The chloro group, despite being deactivating, is an ortho, para-director due to the ability of its lone pairs to donate electron density through resonance (+R effect), which stabilizes the arenium ion intermediate when substitution occurs at these positions. pressbooks.publibretexts.org Conversely, the trifluoropropyl group is a strong deactivating group and a meta-director. The powerful electron-withdrawing effect of the three fluorine atoms is transmitted through the propyl chain, significantly reducing the electron density of the ring, particularly at the ortho and para positions. wikipedia.org

Given the positions of the substituents in this compound, the potential sites for electrophilic attack are C4, C5, and C6. The directing effects are summarized in the table below. Steric hindrance from the trifluoropropyl group may also influence the accessibility of the C3 and C6 positions. The cumulative effect of these factors suggests that electrophilic substitution, while slow, would likely yield a complex mixture of products, with a preference for substitution at the C4 position, which is para to the chloro group and meta to the trifluoropropyl group.

| Position | Influence of Chloro Group (at C1) | Influence of Trifluoropropyl Group (at C2) | Overall Effect |

| C3 | ortho (favored) | meta (favored) | Sterically hindered |

| C4 | para (favored) | - | Likely favored |

| C5 | meta (disfavored) | para (disfavored) | Strongly disfavored |

| C6 | ortho (favored) | ortho (disfavored) | Disfavored |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com

In this compound, the trifluoropropyl group is strongly electron-withdrawing and is located ortho to the chlorine leaving group. This positioning is ideal for activating the ring for SNAr reactions. libretexts.orgyoutube.com The electron-withdrawing nature of the trifluoropropyl group helps to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex intermediate. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming the stabilized carbanion, followed by the departure of the chloride ion to restore aromaticity. libretexts.org

This enhanced reactivity allows for the displacement of the chlorine atom by a variety of nucleophiles under conditions that would not affect an unactivated chlorobenzene (B131634). pressbooks.pub

Potential SNAr Reactions:

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Phenol derivative |

| Alkoxide | Sodium Methoxide (NaOMe) | Anisole derivative |

| Amine | Ammonia (NH₃) or primary/secondary amines | Aniline derivative |

The presence of the electron-withdrawing trifluoropropyl group ortho to the halogen significantly increases the rate of these substitution reactions compared to chlorobenzene itself. arkat-usa.orgresearchgate.net

Directed Metalation Strategies for Further Functionalization

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. uwindsor.ca Both halogens and trifluoromethyl groups can act as DMGs. organic-chemistry.org

For this compound, both the chloro and the trifluoropropyl groups can potentially direct lithiation. The chlorine atom is a known, albeit moderate, DMG. organic-chemistry.orgacs.org The trifluoromethyl group is also recognized as a moderate DMG. organic-chemistry.org The acidity of the ring protons is increased by the inductive effects of these substituents.

The most likely site for deprotonation would be the C6 position, as it is ortho to the chloro group. The C3 position, while ortho to the trifluoropropyl group, is sterically hindered. Deprotonation at C6 would be facilitated by coordination of the organolithium reagent to the lone pairs of the chlorine atom.

Studies on similar molecules, such as fluorinated benzenes, have shown that lithiation often occurs at the most acidic proton, which is typically adjacent to a fluorine atom. psu.edu By analogy, the electron-withdrawing nature of both substituents in this compound increases the acidity of the adjacent ring protons. Treatment with a strong base like sec-butyllithium (B1581126) at low temperatures could regioselectively generate an aryllithium intermediate, which can then be trapped with various electrophiles to introduce a new substituent at the C6 position. acs.org

Transformations at the Trifluoropropyl Side Chain

The 3,3,3-trifluoropropyl side chain also presents opportunities for chemical modification, primarily at the benzylic position and through reactions involving the halogen.

Modifications of the Halogen (Chlorine)

The chlorine atom on the aromatic ring is not only a leaving group in SNAr reactions but can also participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction, for example, can be used to couple the aryl chloride with boronic acids or their esters in the presence of a palladium catalyst and a base. scispace.comresearchgate.net While aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable conditions and ligand systems can facilitate their coupling. nih.gov The presence of the electron-withdrawing trifluoropropyl group may influence the oxidative addition step at the palladium center.

Examples of Potential Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, e.g., Pd(PPh₃)₄ + Base | C-C (Aryl-Aryl) |

| Heck | Alkene | Pd(0/II) catalyst + Base | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | Amine | Pd(0) catalyst + Ligand + Base | C-N (Aryl-Amine) |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) co-catalyst + Base | C-C (Aryl-Alkynyl) |

These reactions provide a versatile platform for elaborating the structure of this compound by replacing the chlorine atom with a wide range of functional groups. nsf.govnih.gov

Reactivity of the Fluoroalkyl Moiety

The 3,3,3-trifluoropropyl side chain has its own distinct reactivity, primarily centered on the benzylic position (the carbon atom directly attached to the benzene ring). The C-F bonds are exceptionally strong and generally unreactive under typical synthetic conditions.

The benzylic C-H bonds, however, are activated by the adjacent aromatic ring. libretexts.org This activation is due to the resonance stabilization of intermediates—radicals, cations, or anions—formed at the benzylic position. chemistry.coachchemistrysteps.com

Benzylic Halogenation: The benzylic position can undergo free-radical halogenation. For instance, reaction with N-Bromosuccinimide (NBS) in the presence of light or a radical initiator would selectively introduce a bromine atom at the benzylic position. libretexts.orgchemistrysteps.com This reaction proceeds via a resonance-stabilized benzylic radical. youtube.com

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl side chains attached to a benzene ring. libretexts.orgorgoreview.com A key requirement for this reaction is the presence of at least one hydrogen atom at the benzylic position. libretexts.orgthemasterchemistry.com Since the 3,3,3-trifluoropropyl group has two benzylic hydrogens, it is susceptible to oxidation. This reaction typically cleaves the rest of the alkyl chain, resulting in the formation of a carboxylic acid. In this case, 2-chloro-6-carboxybenzoic acid would be the expected product, although the reaction conditions are harsh. The electron-withdrawing nature of the CF₃ group might impact the reaction rate.

The unique reactivity of the benzylic C(sp³)–H bonds is also exploited in modern fluorination reactions, although these often require specific catalysts and reagents. beilstein-journals.org

Mechanisms of Key Synthetic Transformations

Radical-Mediated Reaction Pathways

No specific research findings on the radical-mediated reaction pathways of this compound are available in the surveyed scientific literature.

Transition Metal-Catalyzed Reaction Mechanisms

No specific research findings on the transition metal-catalyzed reaction mechanisms of this compound are available in the surveyed scientific literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Without specific computational studies, it is not possible to present quantitative data on the optimized geometry of 1-Chloro-2-(3,3,3-trifluoropropyl)benzene. Such a study would typically involve calculating bond lengths, bond angles, and dihedral angles. Furthermore, a conformational analysis would be necessary to identify the lowest energy arrangement of the trifluoropropyl group relative to the chlorobenzene (B131634) ring, considering the potential for steric hindrance and intramolecular interactions.

Reaction Mechanism Elucidation using Computational Methods

Theoretical investigations are crucial for understanding how a molecule is formed and how it might react. For this compound, this would involve mapping the potential energy surface for its synthesis, likely via a Friedel-Crafts type reaction or other aromatic substitution pathways.

Electronic Structure Analysis of the Compound

The electronic properties of a molecule dictate its reactivity and spectroscopic behavior. An analysis for this compound would involve:

Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electron-donating and accepting capabilities.

Electrostatic Potential Mapping: Visualizing the charge distribution on the molecular surface to predict sites susceptible to nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) Analysis: Quantifying charge transfer interactions and the nature of chemical bonds within the molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various types of spectra, which are invaluable for compound characterization. Theoretical calculations would provide predicted values for:

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants.

Vibrational Spectroscopy: Frequencies and intensities for IR and Raman spectra.

UV-Vis Spectroscopy: Electronic transition energies and oscillator strengths. These predicted spectra would ideally be compared with experimental data to validate the computational model.

Theoretical Insights into Reactivity and Selectivity

By combining the findings from structural, mechanistic, and electronic analyses, a comprehensive theoretical picture of the reactivity of this compound could be developed. This would involve understanding how the inductively withdrawing chloro and trifluoropropyl groups influence the reactivity of the benzene (B151609) ring towards further substitution, and predicting the likely outcome of various chemical reactions.

Advanced Applications in Materials Science and Organic Synthesis Research

Potential as a Synthetic Building Block in Complex Molecule Construction

The unique combination of a trifluoropropyl group and a chlorine atom on a benzene (B151609) ring theoretically makes 1-Chloro-2-(3,3,3-trifluoropropyl)benzene a valuable building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring, while the chloro- and trifluoropropyl- substituents offer sites for further chemical modification.

Theoretical Precursor for Polymer and Material Chemistry Research

In the realm of polymer science, monomers containing fluorine are highly sought after for their ability to impart desirable properties such as thermal stability, chemical resistance, and low surface energy to the resulting polymers. While no specific polymers derived from this compound have been documented, its structure is analogous to other fluorinated monomers used in the synthesis of specialty polymers.

Table 1: Potential Polymerization Strategies and Resulting Polymer Properties

| Polymerization Technique | Potential Functional Group Targeted | Hypothetical Polymer Characteristics |

|---|---|---|

| Polycondensation | C-Cl bond (after conversion to other functional groups) | High thermal stability, chemical inertness |

Hypothesized Intermediate in the Synthesis of Functional Organic Compounds

The chlorine atom on the benzene ring serves as a versatile handle for a variety of organic transformations, most notably cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules by forming new carbon-carbon or carbon-heteroatom bonds.

Table 2: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Reactant | Catalyst | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Boronic acids/esters | Palladium complexes | Biaryls, complex aromatics |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper complexes | Aryl-alkynes |

| Buchwald-Hartwig Amination | Amines | Palladium complexes | Aryl-amines |

Exploration in the Development of Novel Synthetic Reagents

There is no available research on the exploration of this compound in the development of novel synthetic reagents.

Applications in Catalyst Development and Ligand Design Research

Currently, there is no documented research on the application of this compound in catalyst development or as a ligand for metal complexes. The presence of both a chloro and a trifluoropropyl group could, in theory, be exploited to design ligands with specific electronic and steric properties, but this remains a hypothetical application.

Investigation in Reaction Media Optimization and Green Chemistry Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and designing more energy-efficient reactions. While there are no specific studies on green chemistry approaches involving this compound, any potential synthetic applications would ideally be developed in accordance with these principles. For instance, exploring reactions in water or other environmentally benign solvents, or utilizing catalytic rather than stoichiometric reagents, would be key considerations in the sustainable application of this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-chloro-2-(3,3,3-trifluoropropyl)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation using chloro-substituted benzene derivatives and 3,3,3-trifluoropropene in the presence of Lewis acids (e.g., AlCl₃). Alternative routes include palladium-catalyzed cross-coupling of aryl halides with trifluoropropyl Grignard reagents .

- Key Variables : Temperature (optimized at 80–100°C), solvent polarity (dichloromethane or toluene), and catalyst loading (10–15 mol%) critically affect regioselectivity and yield (reported 60–85%) .

- Data Contradiction : While AlCl₃ yields higher regioselectivity, it may promote side reactions in polar solvents, necessitating post-synthesis purification via column chromatography .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Techniques :

- NMR : ¹⁹F NMR confirms the trifluoropropyl group (δ = -60 to -65 ppm), while ¹H NMR identifies aromatic protons (δ = 7.2–7.8 ppm) and CH₂ groups (δ = 2.8–3.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 226.05 g/mol) .

- X-ray Crystallography : Resolves bond angles and confirms the spatial arrangement of the trifluoropropyl substituent .

Q. What are the physicochemical properties of this compound, and how do they impact experimental design?

- Key Properties :

- Melting Point : Not explicitly reported; analogues like 4-chlorobenzotrifluoride melt at ~-15°C .

- Solubility : Lipophilic (logP ≈ 3.2), soluble in dichloromethane, toluene, and THF but poorly in water .

- Stability : Degrades under prolonged UV exposure; storage at -20°C in amber vials is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoropropyl group in nucleophilic aromatic substitution?

- Mechanistic Analysis : The electron-withdrawing trifluoropropyl group deactivates the benzene ring, directing electrophilic attacks to the para position relative to the chloro substituent. Density Functional Theory (DFT) calculations show a 15–20 kcal/mol activation barrier for SNAr reactions .

- Contradictions : Experimental kinetic data sometimes conflicts with computational models, suggesting solvent effects (e.g., DMF vs. THF) alter transition-state stabilization .

Q. How does the compound behave under high-temperature or high-pressure conditions, and what degradation products form?

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition starts at 200°C, releasing HF and chlorinated byproducts (e.g., chlorobenzene). Gas chromatography-mass spectrometry (GC-MS) identifies trifluoropropane as a major volatile product .

- Pressure Effects : Under 10 atm, ring-opening reactions dominate, forming cyclopropane derivatives via [2+2] photodimerization .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

- Approaches :

- Molecular Docking : AutoDock Vina simulations suggest binding affinity to cytochrome P450 enzymes (ΔG ≈ -8.2 kcal/mol), with the trifluoropropyl group occupying hydrophobic pockets .

- MD Simulations : All-atom simulations (NAMD) reveal stable ligand-receptor complexes over 100 ns, though force-field parameterization for fluorine remains challenging .

Key Challenges and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.